molecular formula C8H9ClN2OS B1349286 1-(5-Chloro-2-methoxyphenyl)-2-thiourea CAS No. 63980-69-8

1-(5-Chloro-2-methoxyphenyl)-2-thiourea

Cat. No.: B1349286
CAS No.: 63980-69-8
M. Wt: 216.69 g/mol
InChI Key: SEMNHAXMORNHNR-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-2-thiourea (C${10}$H${10}$ClN${3}$O${2}$S, MW: 273.72 g/mol) is a thiourea derivative featuring a chloro-substituted methoxyphenyl group. The compound is synthesized via the reaction of 5-chloro-2-methoxyaniline with carbon disulfide under basic conditions .

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9ClN2OS/c1-12-7-3-2-5(9)4-6(7)11-8(10)13/h2-4H,1H3,(H3,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMNHAXMORNHNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70213867
Record name Urea, 1-(5-chloro-2-methoxyphenyl)-2-thio-
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Molecular Weight

216.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

63980-69-8
Record name N-(5-Chloro-2-methoxyphenyl)thiourea
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Record name Urea, 1-(5-chloro-2-methoxyphenyl)-2-thio-
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Record name 63980-69-8
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Record name Urea, 1-(5-chloro-2-methoxyphenyl)-2-thio-
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Biological Activity

1-(5-Chloro-2-methoxyphenyl)-2-thiourea is an organic compound that has garnered attention for its diverse biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H10ClN3O2S and a molecular weight of approximately 273.72 g/mol. Its structure features a chloro-substituted methoxyphenyl group attached to a thiourea moiety, which significantly influences its reactivity and biological activity.

Property Value
Molecular FormulaC10H10ClN3O2S
Molecular Weight273.72 g/mol
Functional GroupsThiourea, Aromatic

Antitumor Properties

Research indicates that this compound exhibits notable antitumor activity . Studies have demonstrated that it can inhibit various cancer cell lines, with IC50 values ranging from 3 to 20 µM across different types of cancers, including pancreatic, prostate, and breast cancers . The compound appears to target specific molecular pathways involved in cancer progression, such as angiogenesis and cell signaling alterations.

The mechanism through which this compound exerts its antitumor effects involves:

  • Enzyme Inhibition : It inhibits key enzymes involved in cancer cell proliferation and survival.
  • Cell Cycle Arrest : Treated cells often exhibit cell cycle arrest, particularly in the S phase, suggesting the induction of apoptosis .
  • Reactive Oxygen Species Modulation : The compound may influence levels of reactive oxygen species (ROS), which are critical in cellular signaling and apoptosis.

Other Biological Activities

Beyond its antitumor properties, this compound has shown potential in other areas:

  • Antituberculosis Activity : Some studies suggest that thiourea derivatives can act as effective inhibitors against Mycobacterium tuberculosis, with certain derivatives demonstrating MIC values as low as 1 µg/mL .
  • Anti-Alzheimer Activity : Inhibitory effects against acetylcholinesterase (AChE) have been reported, with IC50 values ranging from 33.27 to 93.85 nM . This suggests potential applications in treating Alzheimer's disease by enhancing cholinergic signaling.

Study on Anticancer Activity

In a study evaluating the anticancer efficacy of thiourea derivatives, this compound was part of a series that showed promising results against human lung adenocarcinoma cell lines. The modifications to the thiourea backbone were found to enhance inhibitory activity significantly compared to unmodified compounds .

Toxicity Profile

Despite its beneficial properties, the compound's toxicity profile indicates it is harmful if ingested or if it comes into contact with skin. Proper handling protocols are essential when working with this compound in laboratory settings.

Comparison with Similar Compounds

Key Structural and Functional Comparisons

The table below highlights critical differences between 1-(5-Chloro-2-methoxyphenyl)-2-thiourea and analogous thiourea derivatives:

Compound Name Structural Features Unique Aspects Reference
1-(2-Methoxyphenyl)thiourea Methoxy at position 2; lacks chlorine Reduced biological activity due to absence of chloro substitution
1-(4-Chlorophenyl)-2-thiourea Chlorine at para position; no methoxy group Lower electronic effects; altered receptor binding compared to ortho-substituted analogs
1-(4-Iodophenyl)-2-thiourea Iodine at para position; thiourea group Enhanced reactivity and bioactivity due to iodine’s polarizability
(5-Hydroxy-2-methoxyphenyl)thiourea Hydroxy and methoxy groups at positions 5 and 2 Improved solubility and stability; distinct interaction with hydroxyl-binding targets
1-(4-Nitrophenyl)-2-thiourea Nitro group at para position Strong electron-withdrawing effects; higher acidity and redox activity
1-(2-Phenoxyethyl)-2-thiourea Phenoxyethyl substituent instead of methoxyphenyl Broader lipophilicity but reduced specificity in enzyme inhibition

Impact of Substituent Position and Identity

  • Halogen Position : The 5-chloro substitution in the target compound enhances electronic effects on the aromatic ring, improving interactions with hydrophobic enzyme pockets compared to para-chloro analogs (e.g., 1-(4-Chlorophenyl)-2-thiourea) .
  • Methoxy vs. Hydroxy Groups : Replacing the hydroxyl group in (5-Hydroxy-2-methoxyphenyl)thiourea with methoxy reduces hydrogen-bonding capacity but increases metabolic stability .
  • Iodine vs. Chlorine : Iodine’s larger atomic radius in 1-(4-Iodophenyl)-2-thiourea increases van der Waals interactions, leading to higher biological activity but complicating synthesis .

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